molecular formula C9H9BrFN3 B13187542 N-(3-bromo-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine

N-(3-bromo-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B13187542
M. Wt: 258.09 g/mol
InChI Key: JTHFJKHUNPXUJQ-UHFFFAOYSA-N
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Description

N-(3-bromo-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine is a substituted imidazoline derivative characterized by a 4,5-dihydro-1H-imidazol-2-amine (imidazoline) core and a 3-bromo-4-fluorophenyl substituent. The bromine and fluorine atoms at the meta and para positions of the aromatic ring introduce steric and electronic effects that influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C9H9BrFN3

Molecular Weight

258.09 g/mol

IUPAC Name

N-(3-bromo-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C9H9BrFN3/c10-7-5-6(1-2-8(7)11)14-9-12-3-4-13-9/h1-2,5H,3-4H2,(H2,12,13,14)

InChI Key

JTHFJKHUNPXUJQ-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NC2=CC(=C(C=C2)F)Br

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-bromo-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 3-bromo-4-fluoroaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(3-bromo-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-(3-bromo-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of N-(3-bromo-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Halogen-Substituted Derivatives

(a) N-(4-bromo-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine
  • Structural Difference : A positional isomer with bromine and fluorine swapped (4-bromo-3-fluoro vs. 3-bromo-4-fluoro).
  • Impact : Altered electronic distribution and steric hindrance may affect receptor binding. Molecular weight (258.09 g/mol) and formula (C₉H₉BrFN₃) remain identical .
(b) Romifidine (N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride)
  • Structural Difference : Bromine and fluorine at positions 2 and 6 on the phenyl ring.
  • Pharmacology : A veterinary sedative acting via α2-adrenergic receptors. The ortho-substituted halogens enhance receptor affinity compared to meta/para substitution .
  • Physicochemical Properties : Higher solubility as a hydrochloride salt (C₉H₁₀BrClFN₃; MW 315.56 g/mol) .
(c) Tolonidine Nitrate (N-(2-chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine)
  • Structural Difference : Chlorine (electron-withdrawing) and methyl (electron-donating) groups replace bromine and fluorine.
  • Pharmacology : Antihypertensive agent with reduced lipophilicity (logP ~1.8) compared to brominated analogs .

Electron-Withdrawing and Bulky Substituents

(a) N-(2-chloro-5-(trifluoromethyl)phenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride
  • Structural Features : Chlorine and trifluoromethyl groups enhance electron-withdrawing effects.
  • Impact : Increased metabolic stability due to the CF₃ group. Lower pKa (~7.5) compared to bromo-fluoro analogs .
(b) N-(3,5-bis(trifluoromethyl)phenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine
  • Structural Features : Bulky bis(trifluoromethyl) and diphenyl groups on the imidazoline ring.
  • Impact : High steric hindrance reduces receptor binding but improves selectivity in catalytic applications .

Aromatic Ring Modifications

(a) Tramazoline (N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine)
  • Structural Difference : A tetrahydronaphthyl group replaces the halogenated phenyl ring.
  • Pharmacology : Nasal decongestant with enhanced lipophilicity (logP ~2.9) due to the fused aromatic system .
(b) 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine
  • Structural Difference : Benzothiadiazole moiety introduces additional heteroatoms (N, S).
  • Impact : Redshifted UV-Vis absorption and altered HOMO-LUMO gaps, relevant for photophysical applications .

Physicochemical and Pharmacokinetic Trends

Basicity (pKa)

  • Electron-Withdrawing Groups (EWGs) : Nitro (pKa ~5.2), trifluoromethyl (pKa ~7.5), and bromo/fluoro (pKa ~8.2–8.5) substituents reduce basicity compared to methoxy (pKa ~9.5) .
  • Target Compound : Estimated pKa ~8.3 due to moderate EW effects of Br and F .

Solubility and Lipophilicity

  • Halogenated Derivatives : Bromine and fluorine increase logP (e.g., target compound: logP ~2.5) but reduce aqueous solubility. Salt formation (e.g., hydrochloride) improves solubility (e.g., Romifidine HCl: >50 mg/mL) .

Biological Activity

N-(3-bromo-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine is a synthetic compound belonging to the class of imidazole derivatives. Its unique structure, characterized by the presence of bromine and fluorine substituents on the phenyl ring, contributes to its biological activity. This article explores the compound's biological properties, including its antimicrobial effects, mechanisms of action, and potential applications in pharmaceutical research.

PropertyValue
Molecular FormulaC9H9BrFN3
Molecular Weight258.09 g/mol
IUPAC NameThis compound
CAS Number779274-63-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The halogen substitutions enhance its binding affinity and specificity. The compound may exert its effects by:

  • Inhibiting Enzyme Activity : By binding to the active sites of enzymes, it can prevent substrate interaction.
  • Modulating Receptor Function : It may influence receptor signaling pathways through competitive inhibition or allosteric modulation.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The results indicate significant activity against both bacterial and fungal strains.

In Vitro Studies

  • Antibacterial Activity :
    • The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 2 μg/mL.
    • A comparative analysis showed that it outperformed some traditional antibiotics in inhibiting biofilm formation.
  • Antifungal Activity :
    • Effective against Candida albicans, with MIC values around 1 μg/mL.
    • Exhibited fungicidal properties as determined by Minimum Bactericidal Concentration (MBC) assays.

Case Studies

Case Study 1: Antimicrobial Evaluation
A study published in ACS Omega evaluated various imidazole derivatives, including this compound. The findings indicated that this compound exhibited notable antibacterial activity with an MIC of 0.5 μg/mL against Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Structure-Activity Relationship (SAR) Analysis
Research conducted on related imidazole compounds revealed that the presence of halogen substituents significantly enhances antimicrobial potency. In particular, compounds with bromine and fluorine substitutions showed improved interactions with bacterial enzymes, leading to increased efficacy .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameMIC (μg/mL)Activity Type
N-(4-fluorophenyl)-3-bromoaniline1.0Antibacterial
4-Bromo-3-fluorophenylboronic acid2.0Antibacterial
N-(3-bromo-4-fluorophenyl)-4,5-dihydroimidazole0.5Antibacterial

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